molecular formula C18H18FNO4S3 B2407759 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097888-52-1

2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido

Cat. No. B2407759
CAS RN: 2097888-52-1
M. Wt: 427.52
InChI Key: KIBXXDOVIAXKOY-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains elements of bithiophene and fluorophenyl groups. Bithiophene is a type of aromatic compound that consists of two thiophene rings fused together . The 4-ethoxy-3-fluorophenyl part suggests the presence of a phenyl ring with fluorine and ethoxy substituents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The bithiophene component would contribute to the planarity and conjugation of the molecule, while the fluorophenyl group would introduce electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The bithiophene could potentially undergo electrophilic aromatic substitution reactions, while the fluorine atom on the phenyl ring could be replaced by nucleophiles in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively stable and possibly planar. The ethoxy and sulfonamido groups could potentially increase its solubility in certain solvents .

Scientific Research Applications

Organic Electronics and Optoelectronic Devices

Compounds containing thiophene and bithiophene motifs play a crucial role in organic electronics and optoelectronic devices. These materials exhibit excellent charge transport properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . Researchers have explored the use of bithiophene derivatives in these devices due to their high conjugation and efficient charge transfer capabilities.

Synthesis of Novel Bithiophene Derivatives

The compound belongs to the family of bithiophene derivatives. Researchers have employed various synthetic strategies to create novel bithiophene-based molecules. Some notable approaches include:

Material Science and Technology

Bithiophene derivatives find applications in material science and technology. Their unique electronic properties make them valuable for designing functional materials. Researchers explore their use in areas such as:

Mechanism of Action

Target of Action

Similar compounds have been found to act as potent triple-acting pparα, -γ, and -δ agonists . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

Based on its structural similarity to other ppar agonists, it may bind to these receptors and modulate their activity . This can lead to changes in gene expression, affecting various biological processes such as lipid metabolism, inflammation, and cell proliferation.

Biochemical Pathways

The compound’s interaction with PPARs implicates it in several biochemical pathways. PPARs regulate the expression of genes involved in lipid metabolism, glucose homeostasis, cell proliferation, and inflammation. Therefore, the compound’s action could potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a PPAR agonist, it could potentially influence lipid metabolism, reduce inflammation, and regulate cell proliferation .

Future Directions

The potential applications of this compound would depend on its properties. For instance, bithiophene derivatives have been studied for use in organic electronics, so this could be one possible area of interest .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBXXDOVIAXKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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